1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of the parent systems with a halogenated benzyl compound . For instance, a series of azoles and aminoazoles with a 3,4-dichlorobenzyl moiety attached to a ring nitrogen atom was synthesized via reaction of the parent systems with 3,4-dichlorobenzyl chloride .Molecular Structure Analysis
The molecular structure of “1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “3,4-dichlorobenzyl” moiety suggests the presence of a benzyl group (a benzene ring attached to a methylene group) that is substituted with two chlorine atoms at the 3 and 4 positions .Scientific Research Applications
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Pharmaceutical Chemistry
- Application : The compound “1-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol” is synthesized from thiosemicarbazide and 3,4-dichlorobenzyl chloride . This compound might have potential applications in medicinal chemistry.
- Method : The synthesis involves the reaction of thiosemicarbazide with 3,4-dichlorobenzyl chloride to form 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide. This intermediate then reacts with formic acid to form the final product .
- Results : The yield of the final product from the intermediate is reported to be 82% .
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Neuropharmacology
- Application : Compounds with a 3,4-dichlorobenzyl moiety, such as azoles and aminoazoles, have been investigated for their affinity towards sigma-1 and sigma-2 receptors . These receptors are involved in several neurological and psychiatric disorders.
- Method : The compounds were synthesized via the reaction of the parent systems with 3,4-dichlorobenzyl chloride. The affinities of some representatives towards sigma-1 and sigma-2 receptors were determined by receptor binding assays .
- Results : The study found that some of these compounds showed affinity towards sigma-1 and sigma-2 receptors .
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Antimalarial Research
- Application : Compounds with a 3,4-dichlorobenzyl moiety, such as [1-(3,4-dichlorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol, have been investigated for their potential as antimalarial agents .
- Method : The compounds were synthesized and their antiplasmodial activity was determined against cultured chloroquine-sensitive and resistant strains of Plasmodium falciparum .
- Results : Some of these compounds showed high selectivity for the parasite and were more active on the resistant strain than the sensitive strain .
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Chemical Synthesis
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Pharmaceutical Intermediate
- Application : 3,4-Dichlorobenzyl bromide is used as a pharmaceutical intermediate . It is also used as an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- Method : This compound can be used as a reagent in various chemical reactions .
- Results : The specific results would depend on the reaction in which this compound is used .
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Neuropharmacology
- Application : A series of azoles and aminoazoles with a 3,4-dichlorobenzyl moiety attached to a ring nitrogen atom was synthesized . These compounds were investigated for their affinity towards sigma-1 and sigma-2 receptors .
- Method : The compounds were synthesized via the reaction of the parent systems with 3,4-dichlorobenzyl chloride . The affinities of some representatives towards sigma-1 and sigma-2 receptors were determined by receptor binding assays .
- Results : The study found that some of these compounds showed affinity towards sigma-1 and sigma-2 receptors .
Safety And Hazards
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWRZKLNKGRWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole |
Synthesis routes and methods
Procedure details
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